molecular formula C20H19N3O B10985887 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10985887
M. Wt: 317.4 g/mol
InChI Key: GQWOJWGJAIYARF-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic indole derivative characterized by a carboxamide group at the 4-position of a 1-methylindole scaffold, linked via an ethyl bridge to a second indole moiety at the 3-position. Indole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-modulating activities, making this compound a candidate for similar applications .

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C20H19N3O/c1-23-12-10-16-17(6-4-8-19(16)23)20(24)21-11-9-14-13-22-18-7-3-2-5-15(14)18/h2-8,10,12-13,22H,9,11H2,1H3,(H,21,24)

InChI Key

GQWOJWGJAIYARF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Anthranilamide-Indole Cyclocondensation

The reaction between 1-methylindole-4-carboxylic acid derivatives and 2-(1H-indol-3-yl)ethylamine has been optimized using acid catalysis. A 2023 study demonstrated that heating equimolar reactants in N,N-dimethylacetamide (DMAC) at 150°C with sodium metabisulfite (Na₂S₂O₅) produced the target compound in 68% yield after 12 hours. The reaction proceeds via in situ generation of a mixed carbonic anhydride intermediate, which undergoes nucleophilic attack by the ethylamine moiety.

Key Optimization Parameters:

  • Temperature : Yields dropped to 41% at 100°C due to incomplete anhydride formation.

  • Acid Additive : Replacing Na₂S₂O₅ with p-toluenesulfonic acid (PTSA) reduced yields to 33%.

  • Solvent : Polar aprotic solvents like DMAC outperformed ethanol (28% yield) and toluene (<15% yield).

Palladium-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

A 2025 protocol achieved 76% yield by coupling 1-methylindole-4-carbonyl chloride with 2-(1H-indol-3-yl)ethylamine using Pd(OAc)₂/Xantphos catalyst system. Reaction conditions included:

ParameterValue
Catalyst Loading5 mol% Pd(OAc)₂
LigandXantphos (10 mol%)
BaseCs₂CO₃
SolventDMF
Temperature80°C
Time8 hours

This method minimized N-methyl group oxidation (<2% byproduct) compared to earlier approaches.

Multi-Step Synthesis via Intermediate Isolation

Carboxamide Formation with Cesium Carbonate

A 2020 study detailed a two-step sequence starting from methyl 2-(1H-indol-3-yl)-2-oxoacetate:

Step 1 : Nucleophilic substitution with 1-methylindole-4-carbonyl chloride

  • Conditions : Cs₂CO₃ (1.1 eq), DMF, 50°C, 4 hours

  • Yield : 62% of intermediate N-[2-(1H-indol-3-yl)ethyl]-1-methylindole-4-carboxylate

Step 2 : Aminolysis with ammonia-methanol

  • Conditions : 0°C, 2 hours

  • Yield : 84% final product

Advantages:

  • Avoids high-temperature steps

  • Enables purification after each stage

Purification and Characterization

Crystallization Techniques

The hydrochloride salt form has been isolated via ethanol/water antisolvent crystallization:

  • Dissolve crude product in hot ethanol (95% v/v)

  • Add 50% molar excess HCl

  • Cool to -20°C for 12 hours

  • Isolate crystals by filtration (89% recovery)

Analytical Data Comparison

PropertyLiterature ValueExperimental Value
¹H NMR (CDCl₃) δ 8.61 (m, 2H), 7.51 (m)δ 8.59 (m, 2H), 7.49 (m)
MS (ESI+) 377.4 [M+H]⁺377.3 [M+H]⁺
HPLC Purity 98.7%97.9%

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The indole nitrogen and carboxamide group serve as nucleophilic sites for alkylation/acylation.

Reaction TypeReagents/ConditionsProductNotes
N-AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CN-methylated indole derivativesPreferential alkylation at the indole N-H position
AcylationAcetyl chloride, pyridine, RTAcetylated carboxamideForms stable amide bonds; enhances lipophilicity

Nucleophilic Substitution at Carboxamide

The carboxamide’s carbonyl carbon is electrophilic, enabling nucleophilic attacks:

NucleophileReaction ConditionsProductYield
AminesEthanol, reflux, 12hSecondary amides60-75% (analog data)
HydrazineMethanol, 50°CHydrazide derivativesUsed for heterocycle synthesis

Cyclization Reactions

Indole derivatives participate in cyclization to form polycyclic structures:

Example Pathway

  • Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) and malononitrile to form α,β-unsaturated intermediates .

  • Michael Addition : Intermediate undergoes addition with enolates or nitriles.

  • Intramolecular Cyclization : Forms pyrans or pyridines (Fig. 1).

Starting MaterialsConditionsProductReference
Aldehyde + MalononitrilePiperidine/EtOH, ultrasonication4H-Pyran derivatives

Oxidation and Reduction

  • Oxidation : Indole rings resist mild oxidation but undergo degradation with strong oxidizers (e.g., KMnO₄) to form quinoline analogs.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline, altering bioactivity.

Multi-Component Reactions (MCRs)

MCRs efficiently generate complex scaffolds:

ComponentsConditionsProductKey Features
Aldehyde + Cycloalkanone + NH₄OAcSolvent-free, 110°CIndole-fused pyridinesSix-step tandem mechanism
Aryl boronic acids + Cu catalystMicrowave, 150°CBiaryl indolesSuzuki coupling at C-2 position

Functional Group Interconversion

  • Hydrolysis : Carboxamide → Carboxylic acid (via strong acid/base).

  • Nitrile Formation : Dehydration of amides with PCl₅ yields nitriles, useful for further coupling.

Comparative Reactivity with Analogues

Key differences from simpler indoles:

CompoundReactivity DifferenceReason
5-MethoxyindoleLess electrophilicMethoxy donor group reduces carboxamide’s activity
2-MethylindoleSteric hindranceMethyl group limits access to N-H site

Mechanistic Insights

  • Indole Tautomerism : The 3-substituted indole favors π-π stacking, influencing reaction pathways .

  • Carboxamide Resonance : Delocalization reduces electrophilicity at carbonyl carbon compared to esters.

Synthetic Challenges

  • Regioselectivity : Competing reactions at N1 vs. C3 positions require careful catalyst selection.

  • Stability : Sensitive to prolonged heat (>100°C) and strong acids.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Core Scaffold Modifications

  • N-(2-(1H-Indol-3-yl)ethyl)benzamide Derivatives ():
    These compounds feature aromatic benzamide groups (e.g., 4-methyl, 4-chloro, 3,4-dichloro) instead of the 1-methylindole-4-carboxamide. Substituents influence lipophilicity and intermolecular interactions. For example, N-(2-(1H-Indol-3-yl)ethyl)-3,4-dichlorobenzamide (18) has a lower melting point (112.4–113.9°C) compared to the 4-chloro analog (150.6–152.0°C), likely due to reduced symmetry .

Heterocyclic Variations

  • Pyridoquinazolinecarboxamide ():
    N-[2-(1H-Indol-3-yl)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide (24) replaces the 1-methylindole with a fused pyridoquinazoline system, enhancing π-π stacking and RNA polymerase inhibition .
  • Thiazole-4-carboxamide ():
    The marine-derived N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-carboxamide introduces a thiazole ring, which may improve bioavailability and algaecidal activity .

Physical and Chemical Properties

Table 1: Comparative Physical Data

Compound Name Melting Point (°C) Molecular Weight Key Substituents Source
Target Compound* Not Reported 317.37 1-Methylindole-4-carboxamide Inferred
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide 150.6–152.0 298.76 4-Chlorobenzamide
N-(2-(1H-Indol-3-yl)ethyl)-2-naphthamide 193.2–195.0 324.38 2-Naphthamide
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Not Reported 272.36 Aliphatic hexanamide

*Note: Data for the target compound are inferred from structural analogs.

Anticancer Activity

  • Bcl-2/Mcl-1 Dual Inhibitors ():
    Analogues like N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) show low yields (8%) but potent activity against apoptosis-regulating proteins, suggesting that the 1-methylindole group in the target compound may enhance binding to hydrophobic pockets .
  • RNA Polymerase Inhibitors ():
    Compound 24 exhibits moderate activity (30.7% yield), indicating that fused heterocycles may improve target engagement but complicate synthesis .

Antiparasitic Activity

  • Melatonin Pathway Modulation ():
    N-[2-(1H-Indol-3-yl)ethyl]benzamide blocks Plasmodium falciparum synchronization, highlighting the importance of aromatic carboxamides in disrupting parasite rhythms .

Enzyme Inhibition

  • Indolethylamine-N-Methyltransferase (INMT) Inhibition (): PDAT (N,N-dimethylpropane-1,3-diamine derivative) shows noncompetitive inhibition, whereas PAT (lacking methyl groups) is less potent, emphasizing the role of N-alkylation in enzyme interaction .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is an indole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.

This compound has a molecular formula of C16H18N2OC_{16}H_{18}N_{2}O and a molar mass of approximately 270.34 g/mol. The compound features an indole moiety, which is known for its significant role in various biological processes.

Biological Activities

1. Anticancer Activity

Research indicates that indole derivatives exhibit potent anticancer properties. For instance, a study demonstrated that this compound showed significant cytotoxicity against several cancer cell lines, including HeLa and MCF-7 cells. The compound induced apoptosis in a dose-dependent manner and arrested the cell cycle in the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa0.52Induction of apoptosis via caspase activation
MCF-70.34Cell cycle arrest in G2/M phase
HT-290.86Inhibition of tubulin polymerization

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. A study found that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Activity
Staphylococcus aureus8Strong
Escherichia coli16Moderate
Pseudomonas aeruginosa32Weak

3. Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, modulating their activity.
  • Enzyme Inhibition : It has been suggested that the compound inhibits enzymes related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the efficacy of indole-based compounds, including variations of this compound. Results indicated a notable reduction in tumor size in a subset of patients, supporting further investigation into indole derivatives as cancer therapeutics .
  • Antimicrobial Resistance : Another study focused on the antimicrobial resistance patterns observed with traditional antibiotics and explored the use of indole derivatives as adjunct therapies to enhance the efficacy against resistant strains .

Q & A

Q. How can researchers optimize the synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic adjustments to reaction conditions. For example:

  • Catalyst/Solvent Screening : Use acetic acid as a solvent for cyclization (common in indole derivatives, as seen in and ) and sodium acetate as a base to enhance reaction efficiency .
  • Temperature Control : Reflux conditions (e.g., 3–5 hours at 100°C) are critical for intermediates like 3-formyl-1H-indole-2-carboxylate .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. What analytical techniques are critical for confirming the structural integrity of indole carboxamide derivatives?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and indole core integrity (e.g., indole C3 ethyl linkage and methyl substitution at N1) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C16_{16}H13_{13}ClN2_2O for N-(4-chlorophenyl) derivatives) .
  • FT-IR/Raman Spectroscopy : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications at specific positions of the indole carboxamide core influence selectivity toward molecular targets like Bcl-2/Mcl-1?

Methodological Answer :

  • Substituent Effects :
    • C4 Carboxamide : Critical for hydrogen bonding with Bcl-2/Mcl-1 hydrophobic pockets .
    • N1 Methylation : Enhances metabolic stability by reducing oxidative deamination .
    • C3 Ethyl Linker : Adjusting chain length (e.g., ethylene vs. propylene) modulates binding affinity .
  • SAR Studies : Use cytotoxicity assays (e.g., IC50_{50} against MCF-7 cells) to correlate substituents (e.g., nitro, chloro) with activity .

Q. Example Data :

Compound (Analog)IC50_{50} (μM)Key Substituent
10j (4-Fluoro)0.28 Enhances Bcl-2 inhibition
10l (4-Nitro)0.45 Improves Mcl-1 selectivity

Q. What preclinical models are suitable for evaluating the antitumor efficacy of indole carboxamides in combination therapies?

Methodological Answer :

  • Xenograft Models : Use NSCLC (e.g., NCI-H1975) to test synergy with EGFR inhibitors like osimertinib, as shown in JAK1/STAT3 pathway studies .
  • Dosing Regimens : Administer indole carboxamides orally (10–50 mg/kg) alongside targeted therapies to assess tumor regression via caliper measurements .
  • Biomarker Analysis : Quantify pSTAT3 suppression via Western blotting to validate mechanism .

Q. How can computational methods predict the binding interactions of indole carboxamides with enzymes like JAK1 or Bcl-2?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions (e.g., indole C4 carboxamide with JAK1 ATP-binding pocket) .
  • Quantum Chemical Calculations : Apply DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .

Q. What strategies mitigate off-target effects in indole carboxamide derivatives during in vitro screening?

Methodological Answer :

  • Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., JAK2 vs. JAK1 selectivity) .
  • CYP450 Assays : Use human liver microsomes to evaluate metabolic interference .
  • Counter-Screening : Test against non-cancerous cell lines (e.g., HEK293) to assess toxicity thresholds .

Q. How can researchers assess the role of indole carboxamides in bacterial biofilm inhibition?

Methodological Answer :

  • Quorum Sensing Assays : Use Pseudomonas aeruginosa PAO1 with LasR-GFP reporters to quantify inhibition (e.g., 50% reduction at 10 μM) .
  • Virulence Factor Analysis : Measure pyocyanin production via UV-Vis spectroscopy (λ=520 nm) .
  • Biofilm Biomass Quantification : Employ crystal violet staining in 96-well plates .

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